molecular formula C25H38O4 B1249298 (6E)-neomanoalide

(6E)-neomanoalide

Cat. No.: B1249298
M. Wt: 402.6 g/mol
InChI Key: VOZHIXNCTBMKNV-KXUMGZKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-neomanoalide is a diterpene lactone. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Chemical Properties

  • (6E)-neomanoalide has been a subject of interest in chemical synthesis. Jefford et al. (1994) achieved the first synthesis of its Z-isomer and an improved synthesis of the E-isomer in a concise, regiocontrolled manner, utilizing key reagents like 2-[(tert-butyl)dimethylsiloxy]-4{[(tert-butyl)dimethylsiloxy]-methyl}furan (Jefford, Rossier, Boukouvalas, & Huang, 1994).
  • Another study by Katsumura, Fujiwara, and Isoe (1987) focused on the total synthesis of E-neomanoalide, highlighting the biological activities of manoalide (Katsumura, Fujiwara, & Isoe, 1987).

Biological and Pharmacological Potential

  • Piao et al. (2011) reported the isolation of this compound and its Z-isomer from the South China Sea sponge Hippospongia lachne. They noted that certain compounds in this group exhibited cytotoxicity against various cancer cell lines and moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activity (Piao et al., 2011).
  • Kaweetripob et al. (2018) isolated compounds including this compound from the marine sponge Hyrtios erectus, evaluating their cytotoxic activities against cancer cell lines, suggesting potential therapeutic applications (Kaweetripob et al., 2018).

Anti-inflammatory and Antibacterial Properties

  • Namikoshi et al. (2004) isolated manoalide derivatives from a marine sponge Luffariella sp., which included (6Z)-neomanoalide-24,25-diacetate. These compounds showed antibacterial activity against Staphylococcus aureus, indicating potential for anti-infective therapies (Namikoshi et al., 2004).

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-3-(hydroxymethyl)-2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H38O4/c1-18(10-12-22-19(2)8-6-14-25(22,3)4)7-5-9-20(16-26)11-13-23-21(17-27)15-24(28)29-23/h7,11,15,23,26-27H,5-6,8-10,12-14,16-17H2,1-4H3/b18-7+,20-11+/t23-/m1/s1

InChI Key

VOZHIXNCTBMKNV-KXUMGZKHSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C[C@@H]2C(=CC(=O)O2)CO)/CO)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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